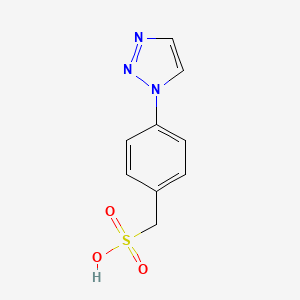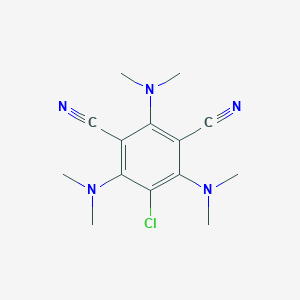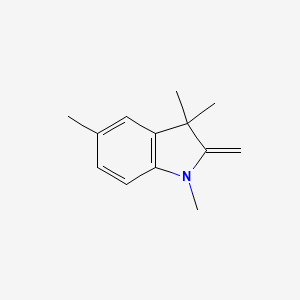
1,3,3,5-Tetramethyl-2-methylene-indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3,5-Tetramethyl-2-methylene-indoline is a synthetic organic compound belonging to the indoline family Indolines are heterocyclic compounds characterized by a fused benzene and pyrrole ring
Synthetic Routes and Reaction Conditions:
Classical Fischer Indole Synthesis: This method involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the formation of the indoline ring.
Reductive Amination: This approach involves the reductive amination of an appropriate indole precursor with formaldehyde and a reducing agent like sodium cyanoborohydride. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions.
Transition Metal-Catalyzed Reactions: Transition metals like palladium or rhodium can be used as catalysts to facilitate the formation of indoline derivatives through cross-coupling reactions. These reactions often require specific ligands and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound into various oxidized derivatives, such as indole-3-carboxylic acids.
Reduction: Reduction reactions can reduce the compound to simpler indoline derivatives or other related compounds.
Substitution: Substitution reactions can introduce different functional groups into the indoline ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids, indole-3-aldehydes, and indole-3-ones.
Reduction: Reduced indolines and related compounds.
Substitution: Substituted indolines with different functional groups.
科学研究应用
1,3,3,5-Tetramethyl-2-methylene-indoline has found applications in various scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Indoline derivatives exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
1,3,3,5-Tetramethyl-2-methylene-indoline is structurally similar to other indoline derivatives, such as 1,3,3-trimethyl-2-methylene-indoline and 2-methylene-1,3,3-trimethylindoline. These compounds share the indoline core but differ in their substitution patterns and functional groups. The unique structural features of this compound contribute to its distinct chemical and biological properties.
相似化合物的比较
1,3,3-trimethyl-2-methylene-indoline
2-methylene-1,3,3-trimethylindoline
1,3,3,5-trimethyl-2-methylene-indoline
属性
IUPAC Name |
1,3,3,5-tetramethyl-2-methylideneindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-7-12-11(8-9)13(3,4)10(2)14(12)5/h6-8H,2H2,1,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKYJXVNOCHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C)C2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(benzenesulfonyl)ethyl]-N-ethylaniline](/img/structure/B8043791.png)
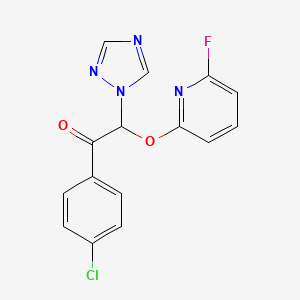
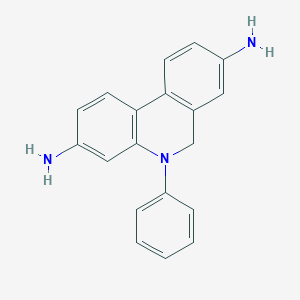
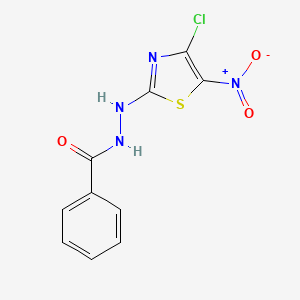
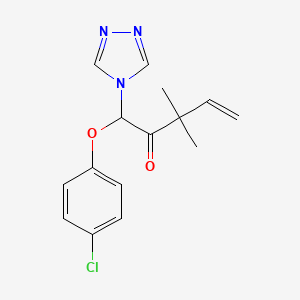
![3-Benzyl-benzo[e][1,3]oxazine-2,4-dione](/img/structure/B8043830.png)
![1-[(4-chlorophenyl)methylsulfanyl]-N,N-dimethylmethanesulfonamide](/img/structure/B8043850.png)
![9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one](/img/structure/B8043852.png)
![N-[4-(2-acetamidophenoxy)phenyl]acetamide](/img/structure/B8043858.png)
![Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate](/img/structure/B8043866.png)
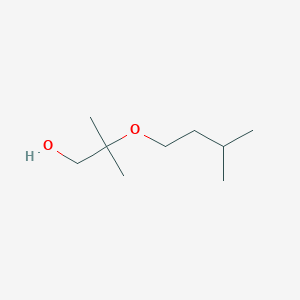
![Ethyl 2-[ethoxycarbonyl-(4-oxo-1,2,3-benzotriazin-3-yl)amino]acetate](/img/structure/B8043882.png)
